(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Overview
Description
“(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine” is a chemical compound with the CAS Number: 933750-04-0 . It has a molecular weight of 138.21 and its IUPAC name is 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine . It is stored at -20°C and is in liquid form .
Synthesis Analysis
The synthesis of related compounds has been studied extensively. For instance, the γ-lactam was converted into the bromo ester and the latter compound was transformed in five steps into the diester . Similarly, the lactam was converted into the hydroxy amide via the intermediacy of the dihalogeno compound .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
The mechanism of the 1,3-dipolar rearrangement between acetonitrile oxide and (1S,2R,4S)-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives has been studied . The formation of the C−C bond takes place via a usual sharing model before the O−C one that is also formed in the halogenated species through a not very usual sharing model .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 138.21 .Scientific Research Applications
Experimental Studies on Reaction Mechanisms
Reactions with Glycidyl Ethers : Kas’yan et al. (2011) conducted an experimental and theoretical study on the reaction of (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine with glycidyl ethers, leading to the synthesis of N-mono- and N,N-bis(3-R-oxy-2-hydroxypropyl) derivatives. The study provided insights into the regioselectivity of oxirane ring opening and the reaction mechanism, employing quantum chemistry for analysis (Kas’yan et al., 2011).
Synthesis of Amino Alcohols : Kas’yan et al. (2009) explored reactions of this compound with N-(2,3-epoxypropyl)arenesulfonamides, yielding amino alcohols with a norbornene fragment and sulfonamide group. This work highlighted the major products formed via oxirane ring opening according to the Krasuskii rule and established product structures through extensive NMR spectroscopy techniques (Kas’yan et al., 2009).
Catalytic Applications
- Addition Polymerization Catalysts : Annette Reinmuth et al. (1996) investigated (η3‐allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives with functional groups, producing homo- and copolymers. This research highlights the use of this compound derivatives in polymer science, offering a pathway to polymers with specific properties (Reinmuth et al., 1996).
Properties
IUPAC Name |
[(2R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6?,7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-RRQHEKLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2CC1C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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